molecular formula C18H11N5 B3013683 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile CAS No. 423728-77-2

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B3013683
CAS No.: 423728-77-2
M. Wt: 297.321
InChI Key: SHCXZSCNCHZNAE-UHFFFAOYSA-N
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Description

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile typically involves the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbaldehyde: A precursor in the synthesis of the target compound.

    2-(pyridin-3-yl)-1H-pyrazole: A structurally related compound with similar biological activities.

    1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Another derivative with potential pharmacological properties.

Uniqueness

2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring, pyridine ring, and malononitrile moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXZSCNCHZNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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